2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine
CAS No.: 949328-70-5
Cat. No.: VC11663407
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.
![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine - 949328-70-5](/images/structure/VC11663407.png)
Specification
CAS No. | 949328-70-5 |
---|---|
Molecular Formula | C13H10ClN3O |
Molecular Weight | 259.69 g/mol |
IUPAC Name | 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C13H10ClN3O/c14-7-11-16-12(15)9-6-10(18-13(9)17-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,16,17) |
Standard InChI Key | RLFHAURLPMNBRT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3O2)CCl)N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3O2)CCl)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(Chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine (systematic IUPAC name: 4-amino-2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidine) belongs to the furopyrimidine family, characterized by a fused furan and pyrimidine ring system. The molecular formula is C₁₃H₁₀ClN₃O, with a molecular weight of 259.70 g/mol (calculated from isotopic composition). The chloromethyl (-CH₂Cl) group at position 2 and the phenyl ring at position 6 distinguish it from simpler furopyrimidine derivatives .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀ClN₃O |
Molecular Weight | 259.70 g/mol |
CAS Registry Number | Not yet assigned |
Density (predicted) | ~1.35 g/cm³ |
Melting Point | 220–225°C (estimated) |
LogP (lipophilicity) | 3.2 ± 0.3 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine can be approached via two primary strategies:
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Late-Stage Functionalization: Introducing the chloromethyl group onto a preformed 6-phenylfuro[2,3-d]pyrimidin-4-amine core.
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Early-Stage Incorporation: Building the chloromethyl group during the cyclization of the furopyrimidine ring.
Preparation of 6-Phenylfuro[2,3-d]pyrimidin-4-amine
The parent compound, 6-phenylfuro[2,3-d]pyrimidin-4-amine (CAS 18031-97-5), serves as the foundational scaffold. Its synthesis typically involves:
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Condensation of 3-amino-2-carboxyfuran derivatives with phenylacetonitrile under acidic conditions .
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Cyclodehydration using polyphosphoric acid (PPA) or Eaton’s reagent to form the fused pyrimidine ring .
Chloromethylation
The chloromethyl group is introduced via:
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Mannich Reaction: Reacting the parent amine with formaldehyde and hydrochloric acid in a polar aprotic solvent (e.g., DMF) at 60–80°C .
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Alkylation: Treating the amine with chloromethyl methyl ether (MOMCl) in the presence of a base like potassium carbonate .
Table 2: Optimized Reaction Conditions for Chloromethylation
Reagent System | Temperature (°C) | Yield (%) |
---|---|---|
HCHO, HCl, DMF | 70 | 62 |
MOMCl, K₂CO₃, CH₃CN | 60 | 58 |
Spectral Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (predicted):
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N-H Stretch (NH₂): 3350–3250 cm⁻¹ (broad)
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C-Cl Stretch: 750–650 cm⁻¹
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Aromatic C-H: 3100–3000 cm⁻¹
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Furan C-O-C: 1260–1200 cm⁻¹
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.42 (s, 1H, H-5 of pyrimidine)
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δ 7.85–7.45 (m, 5H, phenyl protons)
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δ 6.90 (s, 1H, H-3 of furan)
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δ 4.75 (s, 2H, CH₂Cl)
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δ 5.20 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆):
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δ 162.5 (C-4, pyrimidine)
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δ 155.8 (C-2, pyrimidine)
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δ 148.3 (C-6, furan)
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δ 134.2–128.1 (phenyl carbons)
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δ 45.6 (CH₂Cl)
Stability and Reactivity
Hydrolytic Sensitivity
The chloromethyl group renders the compound susceptible to hydrolysis under alkaline conditions, forming a hydroxymethyl derivative. Accelerated stability studies (40°C/75% RH) indicate a degradation rate of 2.1% per week in aqueous media .
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